molecular formula C16H24N2O2 B11843479 Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate

Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate

Cat. No.: B11843479
M. Wt: 276.37 g/mol
InChI Key: ZFQPZKYDQHKNBW-UHFFFAOYSA-N
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Description

Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a bicyclic heterocyclic compound featuring a fused indazole core with a partially saturated cyclohexene ring. The molecule is substituted at the 1-position with a cyclopropylmethyl group and at the 6,6-positions with methyl groups. The ethyl ester at the 3-position enhances its solubility and modulates reactivity for further derivatization.

The synthesis of such compounds typically involves cyclocondensation reactions, followed by functionalization at the indazole nitrogen and the cyclohexene ring. The cyclopropylmethyl substituent may confer unique steric and electronic properties, influencing both physicochemical behavior and interactions with biological targets .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-5,7-dihydro-4H-indazole-3-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-4-20-15(19)14-12-7-8-16(2,3)9-13(12)18(17-14)10-11-5-6-11/h11H,4-10H2,1-3H3

InChI Key

ZFQPZKYDQHKNBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCC(C2)(C)C)CC3CC3

Origin of Product

United States

Preparation Methods

Formylation of 3,3-Dimethylcyclohexanone

A suspension of sodium hydride (28 g, 697 mmol) in tetrahydrofuran (THF, 500 mL) is treated with 3,3-dimethylcyclohexanone (80 g, 634 mmol) under nitrogen. Ethyl formate (99 g, 1.3 mol) is added dropwise, yielding 4,4-dimethyl-2-oxocyclohexanecarbaldehyde after workup.

Cyclization with Hydrazine

The aldehyde intermediate is refluxed with hydrazine monohydrate (31 mL, 640 mmol) in methanol (376 mL) to form the indazole ring. This step achieves cyclization via intramolecular condensation, producing 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole in high yield.

Key Analytical Data:

  • 1H NMR (DMSO-d6) : δ 0.94 (s, 6H, CH3), 1.47 (t, 2H, J=6.38 Hz), 2.21 (t, 2H, J=6.38 Hz), 2.33 (s, 2H), 12.69 (s, 1H, NH).

Iodination at Position 3

To enable functionalization at position 3, the indazole core undergoes iodination. This step introduces a reactive site for subsequent alkylation or coupling.

Reaction Conditions

A solution of 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole (0.50 g, 3.33 mmol) in DMF (8 mL) is treated with iodine (1.69 g, 6.66 mmol) and powdered potassium hydroxide (560 mg, 10.0 mmol) at 20°C for 45 minutes. The reaction is quenched with sodium thiosulfate, yielding 3-iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole (99% yield).

Key Analytical Data:

  • 1H NMR (CDCl3) : δ 1.00 (s, 6H), 1.54 (t, J=6.9 Hz, 2H), 2.34 (t, J=6.3 Hz, 2H), 2.49 (s, 2H).

Characterization and Validation

The synthesized compound is validated using spectroscopic and chromatographic methods consistent with literature.

Spectral Data

  • Molecular Formula : C16H24N2O2.

  • Exact Mass : 276.183777 g/mol.

  • 1H NMR : Expected signals for cyclopropylmethyl (δ 0.5–1.5 ppm), ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), and indazole protons.

Purity and Yield Optimization

  • Flash Column Chromatography : Silica gel with hexane/ethyl acetate gradients achieves >95% purity.

  • Recrystallization : Hexane/ethyl acetate mixtures yield crystalline product.

Comparative Analysis of Synthetic Routes

StepMethod 1 (Iodination-Alkylation)Method 2 (Direct Alkylation)
Starting Material3-Iodoindazole6,6-Dimethylindazole
Key ReagentCyclopropylmethyl bromideCyclopropylmethyl bromide
Yield60–70%40–50%
Purity>95%85–90%

Method 1, leveraging iodination, offers higher yields due to the iodine’s leaving group ability, whereas direct alkylation suffers from lower efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide to replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Synthesis Overview

The synthesis process generally involves:

  • Starting Materials : Readily available alkenes and diazo compounds.
  • Catalysts : Transition metals like rhodium or copper are often used.
  • Reaction Conditions : Controlled environments to optimize yield and purity.

Medicinal Chemistry

Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been investigated for its potential therapeutic effects in various medical conditions:

  • Anticancer Activity : Studies have shown that indazole derivatives can inhibit cancer cell proliferation. For instance, molecular docking studies indicate that the compound interacts with DNA gyrase, a target in bacterial infections and cancer treatments .
  • Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. The effectiveness increases with concentration, showing significant inhibition zones in agar diffusion assays .

Biological Research

The compound’s interaction with biological systems has been a focal point of research:

  • Mechanism of Action : this compound modulates enzyme activities by binding to specific receptors. This interaction can lead to altered signaling pathways relevant in inflammation and cancer.

Chemical Research

In organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex molecules through various organic transformations. Its unique structure allows for diverse functionalization reactions such as oxidation and substitution.

Industrial Applications

The industrial relevance of this compound includes:

  • Pharmaceutical Development : The compound is a precursor for synthesizing pharmaceuticals and agrochemicals. Its properties make it suitable for developing new therapeutic agents.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryInvestigated for anticancer and antimicrobial properties
Biological ResearchStudies on mechanism of action and receptor interactions
Chemical ResearchUsed as a building block in organic synthesis
Industrial ApplicationsUtilized in pharmaceutical and agrochemical development

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound revealed significant inhibition of tumor cell growth in vitro. The compound demonstrated binding affinity to DNA gyrase with a calculated binding energy of -7.0 kcal/mol .

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The study found that increasing concentrations led to larger zones of inhibition in agar diffusion tests .

Mechanism of Action

The mechanism of action of ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indazole core is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses to reduce inflammation.

Comparison with Similar Compounds

Substituent Variations on the Indazole Nitrogen

Compound Name Substituent at N1 Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Cyclopropylmethyl C₁₆H₂₂N₂O₂ 274.36 Enhanced lipophilicity due to cyclopropane; potential steric effects .
Ethyl 1-methyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Methyl C₁₃H₂₀N₂O₂ 236.31 Simpler alkyl chain; lower molecular weight and reduced steric hindrance .
Ethyl 1-phenyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Phenyl C₁₈H₂₂N₂O₂ 298.38 Aromatic group may increase π-π stacking potential in binding interactions .

Modifications on the Cyclohexene Ring

Compound Name Ring Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 6,6-dimethyl C₁₂H₁₈N₂O₂ 222.29 Parent structure; lacks N1-substituent, offering a baseline for comparison .
Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 5,5-dimethyl C₁₂H₁₈N₂O₂ 222.29 Methyl groups at 5,5-positions alter ring puckering and conformational stability .
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 7-oxo C₁₀H₁₂N₂O₃ 208.21 Ketone group introduces polarity and potential for hydrogen bonding .

Functional Group Additions

Compound Name Additional Functional Group Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 6-[(dimethylamino)methylidene]-7-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Dimethylamino-methylidene C₁₉H₂₁N₃O₃ 339.39 Conjugated system may enhance electronic delocalization; potential for metal coordination .

Key Research Findings

Steric and Electronic Effects :

  • The cyclopropylmethyl group in the target compound increases lipophilicity (logP ~2.8) compared to the methyl-substituted analog (logP ~1.9), as predicted by substituent contributions .
  • The 6,6-dimethyl substitution on the cyclohexene ring restricts ring puckering, favoring a chair-like conformation, whereas 5,5-dimethyl analogs exhibit boat conformations due to Cremer-Pople ring puckering parameters .

Synthetic Accessibility :

  • Compounds with bulky N1-substituents (e.g., cyclopropylmethyl, phenyl) require multistep syntheses involving nucleophilic substitution or transition-metal catalysis, whereas methyl-substituted derivatives are accessible via direct alkylation .

Physicochemical Properties: The 7-oxo derivative () shows higher aqueous solubility (2.1 mg/mL) than non-oxygenated analogs (<0.5 mg/mL) due to hydrogen-bonding capacity .

Biological Activity

Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H20N2O2
  • Molecular Weight : 252.34 g/mol

This compound has been studied for its inhibitory effects on various biological pathways. The compound exhibits notable activity against several kinases which are critical in cellular signaling pathways.

  • Inhibition of GSK-3β : Preliminary studies suggest that this compound may act as a GSK-3β inhibitor. GSK-3β is involved in multiple cellular processes including metabolism and cell cycle regulation. Inhibiting this kinase can lead to therapeutic effects in conditions like diabetes and neurodegenerative diseases .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglial cells .
  • Neuroprotective Properties : Research indicates that the compound may offer neuroprotection by enhancing mitochondrial function and reducing oxidative stress in neuronal cells .

Biological Activity Data

The following table summarizes key biological activities and their respective IC50 values where available:

Biological Activity IC50 Value (µM) Reference
GSK-3β Inhibition8
TNF-α Production Inhibition47
Cytotoxicity in HT-22 Cells>100
Neuroprotection (ROS reduction)Not specified

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound on HT-22 cells exposed to oxidative stress:

  • The compound was administered at concentrations of 1 µM and 10 µM.
  • Results indicated a significant reduction in ROS levels and improved cell viability compared to untreated controls.

Case Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory properties of the compound:

  • Microglial cells were stimulated with LPS (lipopolysaccharide) and treated with varying concentrations of the compound.
  • The results demonstrated a dose-dependent decrease in TNF-α production, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization reactions and functional group transformations. Key steps include alkylation of the indazole core with cyclopropylmethyl groups and esterification. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield and purity. For example, highlights a step yielding 31% due to steric hindrance, suggesting the need for optimized catalysts (e.g., Pd-mediated coupling) or microwave-assisted synthesis to enhance efficiency . Purification via column chromatography or recrystallization (as in ) is essential to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

1H-NMR and 13C-NMR are primary tools for confirming substituent positions and cyclopropane ring integration (e.g., cyclopropylmethyl protons appear as multiplet signals at δ 0.5–1.5 ppm) . IR spectroscopy verifies ester carbonyl stretches (~1700 cm⁻¹), while high-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (e.g., C15H22N2O2 requires m/z 262.1681) . X-ray crystallography, using programs like SHELXL ( ), resolves absolute stereochemistry and ring puckering conformations .

Q. How does the compound’s solubility profile influence its applicability in biological assays?

The ethyl ester group enhances lipophilicity, making it soluble in DMSO or ethanol (common solvents for in vitro assays). However, poor aqueous solubility may limit pharmacokinetic studies. Strategies include derivatization to carboxylate salts (e.g., hydrochloride salts in ) or formulation with surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. What computational methods can predict the conformational dynamics of the 6,6-dimethyltetrahydroindazole core?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the energy-minimized conformations of the fused ring system. Cremer-Pople puckering parameters ( ) quantify ring distortion, revealing how 6,6-dimethyl substituents enforce chair-like conformations to minimize steric strain . Molecular dynamics simulations (e.g., AMBER) further predict solvent-dependent behavior .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

Discrepancies often arise from metabolic instability or off-target effects. Metabolite identification via LC-MS/MS (e.g., detecting ester hydrolysis products) clarifies degradation pathways . Pharmacokinetic studies in rodent models, coupled with tissue distribution assays, validate target engagement. suggests structural analogs with improved metabolic stability via fluorination or methyl group addition .

Q. What strategies mitigate low yields in the final alkylation step of the cyclopropylmethyl group?

reports a 31% yield due to steric hindrance. Solutions include:

  • Using bulky base catalysts (e.g., DBU) to deprotonate the indazole nitrogen selectively.
  • Microwave-assisted synthesis to reduce reaction time and side products.
  • Transition-metal catalysts (e.g., Pd2(dba)3) for C–N coupling under milder conditions .

Q. How does the cyclopropylmethyl group influence binding affinity to biological targets compared to other substituents?

The cyclopropane ring’s rigid geometry enhances entropic binding efficiency. SAR studies ( ) show that replacing cyclopropylmethyl with linear alkyl chains (e.g., n-propyl) reduces affinity by 10-fold in sigma receptor assays, likely due to reduced van der Waals interactions . Free-energy perturbation (FEP) calculations quantify these effects .

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